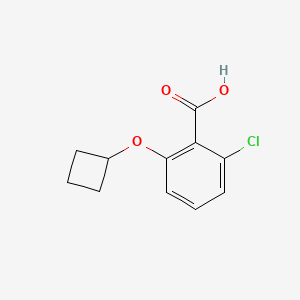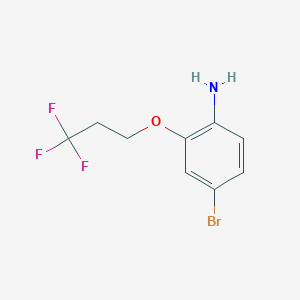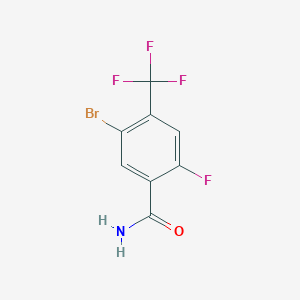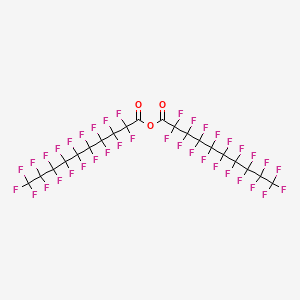
Nonadecafluorodecanoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorodecanoic anhydride is a chemical compound belonging to the class of perfluoroalkyl anhydrides. It is derived from perfluorodecanoic acid, which is a type of perfluoroalkyl acid. These compounds are known for their unique properties, including high thermal stability, hydrophobicity, and resistance to chemical reactions. Due to these characteristics, perfluorodecanoic anhydride finds applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorodecanoic anhydride can be synthesized through the reaction of perfluorodecanoic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is efficient, providing high yields and requiring simple work-up procedures.
Industrial Production Methods: In industrial settings, the production of perfluorodecanoic anhydride often involves large-scale reactions using similar dehydrating agents. The process is optimized for high throughput and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: Perfluorodecanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form perfluorodecanoic acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Aminolysis: Requires the presence of amines and is often conducted at elevated temperatures.
Alcoholysis: Involves alcohols and may require catalysts to proceed efficiently.
Major Products:
Hydrolysis: Produces perfluorodecanoic acid.
Aminolysis: Yields perfluorodecanoic amides.
Alcoholysis: Forms perfluorodecanoic esters.
Scientific Research Applications
Perfluorodecanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce perfluoroalkyl groups into molecules.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of perfluorodecanoic anhydride involves its ability to react with nucleophiles, such as water, amines, and alcohols. This reactivity is due to the presence of the anhydride functional group, which is highly electrophilic. The compound can modify biomolecules by forming stable covalent bonds, thereby altering their properties and functions .
Comparison with Similar Compounds
Perfluorooctanoic acid: Shorter carbon chain, less toxic.
Perfluorodecanoic acid: Parent compound, similar properties.
Perfluorotetradecanoic acid: Longer carbon chain, higher toxicity.
Uniqueness: Perfluorodecanoic anhydride is unique due to its specific chain length and the presence of the anhydride functional group. This combination provides it with distinct reactivity and stability, making it suitable for specialized applications in various fields .
Properties
CAS No. |
942199-24-8 |
|---|---|
Molecular Formula |
C20F38O3 |
Molecular Weight |
1010.1 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate |
InChI |
InChI=1S/C20F38O3/c21-3(22,5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)55)1(59)61-2(60)4(23,24)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(56,57)58 |
InChI Key |
ZMOVGRSTRJMBKT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



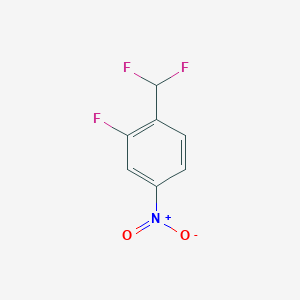
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B12078844.png)
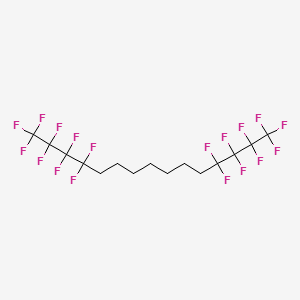


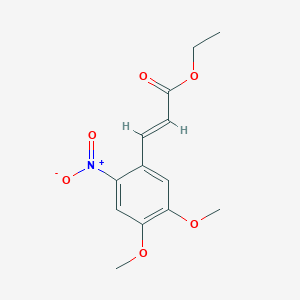
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12078866.png)
